Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate is a useful research compound. Its molecular formula is C15H28N2O4 and its molecular weight is 300.399. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antioxidant and Protective Effects
Tert-butyl compounds, such as tert-butyl-4-hydroxyanisole (BHA), have been shown to enhance the activity of enzymes like NAD(P)H:quinone reductase in mouse tissues, suggesting a role in protecting against chemical carcinogenesis and toxicity. The increased activity of detoxification enzymes like epoxide hydrolase, glutathione S-transferase, and quinone reductase by BHA and related compounds indicates their potential in anticarcinogenic mechanisms and the detoxification of xenobiotics (Benson, Hunkeler, & Talalay, 1980), (Cha & Heine, 1982).
Anticonvulsant Activity
Compounds structurally similar to tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate, such as aminoisopropanoloxy derivatives of 2-xanthone, have demonstrated potential anticonvulsant activity in preclinical studies, indicating their utility in managing seizure disorders (Marona, Górka, & Szneler, 1998).
Cannabinoid Receptor Ligands
Certain N-alkyl 1-aryl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides, which share structural motifs with this compound, have shown promise as ligands for cannabinoid receptors, suggesting their potential in therapeutic applications targeting these receptors (Silvestri et al., 2010).
Antimicrobial Properties
Research indicates the potential of tert-butyl compounds in antimicrobial applications. For example, a study on peptide deformylase inhibitors, which included a proline-3-alkylsuccinyl hydroxamate derivative with a tert-butyl moiety, showed potent activity against gram-positive and gram-negative bacterial pathogens, highlighting the potential of these compounds in developing future antibacterial drugs (Chen et al., 2004).
Safety and Hazards
The safety and hazards of a compound describe its potential risks and precautions. The safety information for “Tert-butyl 3-{[2-(tert-butoxy)-2-oxoethyl]amino}pyrrolidine-1-carboxylate” includes hazard statements H315, H318, H335, indicating that it may cause skin irritation, serious eye damage, and may cause respiratory irritation .
Properties
IUPAC Name |
tert-butyl 3-[[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O4/c1-14(2,3)20-12(18)9-16-11-7-8-17(10-11)13(19)21-15(4,5)6/h11,16H,7-10H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMVZTXETFBKEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CNC1CCN(C1)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.